molecular formula C19H20FN3O2S B2618487 5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-81-9

5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2618487
CAS RN: 899940-81-9
M. Wt: 373.45
InChI Key: XNFWGQBJRKDERC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methods have been developed for the synthesis of this compound. When 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The cyclization involves the acetyl methyl group and the amide carbonyl moiety. Additionally, in the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization can involve this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base, leading to pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has focused on synthesizing various pyrido[2,3-d]pyrimidine derivatives due to their potent antitumor activities. For example, Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound showing significant activity against Walker 256 carcinosarcoma in rats, highlighting the antitumor potential of this class of compounds (Grivsky et al., 1980).

Structural, Spectral, and Computational Exploration

Ashraf et al. (2019) reported on the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their structures through spectral techniques and computational analyses. Their work demonstrates the utility of these compounds in understanding the interactions and electronic structures of heterocyclic compounds, providing insights into their potential reactivity and applications (Ashraf et al., 2019).

Synthesis of Novel Fluoro Analogues for Microbicide Application

Loksha et al. (2014) synthesized novel analogues of MKC442 with potential microbicidal activity. These compounds, including fluoro analogues, demonstrated potent in vitro activity against various strains of HIV-1, showcasing the application of such compounds in developing new treatments for infectious diseases (Loksha et al., 2014).

Urease Inhibition Studies

Rauf et al. (2010) prepared derivatives of pyrido[1,2-a]pyrimidine-diones and tested them for their urease inhibition activity. This research contributes to the search for new compounds that can modulate enzymatic activity, potentially leading to novel therapeutic agents or agricultural chemicals (Rauf et al., 2010).

Nonlinear Optical Properties

Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes based on pyrimidine-dione structures, demonstrating their potential as materials for nonlinear optical devices due to their significant optical limiting behaviors and absorption properties (Shettigar et al., 2009).

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-4-5-13-10-21-17-15(18(24)23(3)19(25)22(17)2)16(13)26-11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWGQBJRKDERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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